Fmoc-D-Cys(4-methoxytrityl)-OH
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Overview
Description
Fmoc-D-Cys(4-methoxytrityl)-OH is a derivative of cysteine, an amino acid, which is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and protected with a 4-methoxytrityl group. This compound is primarily used in peptide synthesis, where protecting groups are essential to prevent unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(4-methoxytrityl)-OH involves the protection of the thiol group of cysteine with the 4-methoxytrityl group and the amino group with the Fmoc group. The typical synthetic route includes:
Protection of the thiol group: The thiol group of cysteine is protected using 4-methoxytrityl chloride in the presence of a base such as triethylamine.
Protection of the amino group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(4-methoxytrityl)-OH undergoes several types of reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine and removal of the 4-methoxytrityl group using acidic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for 4-methoxytrityl removal.
Major Products Formed
Deprotected cysteine derivatives: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Scientific Research Applications
Fmoc-D-Cys(4-methoxytrityl)-OH is widely used in scientific research, particularly in:
Peptide synthesis: As a building block for synthesizing peptides with specific sequences.
Protein engineering: For the modification and synthesis of proteins.
Drug development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(4-methoxytrityl)-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide bonds are formed. The Fmoc group is removed under basic conditions, while the 4-methoxytrityl group is removed under acidic conditions, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-D-Cys(4-methoxytrityl)-OH but uses a trityl group for thiol protection.
Boc-Cys(4-methoxytrityl)-OH: Uses a Boc (tert-butyloxycarbonyl) group for amino protection instead of Fmoc.
Uniqueness
This compound is unique due to its specific protecting groups, which offer selective deprotection under different conditions. This allows for greater control during peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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